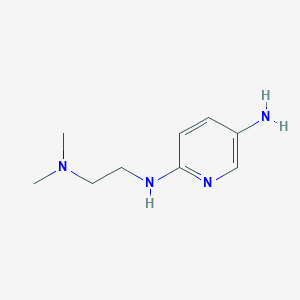![molecular formula C9H11N3O B8712647 2-(methoxymethyl)-7-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B8712647.png)
2-(methoxymethyl)-7-methyl-1H-imidazo[4,5-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methoxymethyl)-7-methyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This compound features a fused imidazo-pyridine ring system, which is known for its stability and reactivity, making it a valuable scaffold in medicinal chemistry and other scientific domains.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methoxymethyl)-7-methyl-1H-imidazo[4,5-b]pyridine typically involves the construction of the imidazo-pyridine core followed by the introduction of the methoxymethyl and methyl groups. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of palladium catalysts and boron reagents under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as improved reaction control, scalability, and safety. For example, the α-methylation of pyridines can be achieved using a continuous flow system with Raney nickel as a catalyst .
Análisis De Reacciones Químicas
Types of Reactions
2-(Methoxymethyl)-7-methyl-1H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups such as halides or alkyl groups.
Aplicaciones Científicas De Investigación
2-(Methoxymethyl)-7-methyl-1H-imidazo[4,5-b]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and as a probe for biological assays.
Mecanismo De Acción
The mechanism of action of 2-(methoxymethyl)-7-methyl-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
2-(Methoxymethyl)pyridine: Shares the methoxymethyl group but lacks the fused imidazo-pyridine ring system.
2-Methyl-5-ethylpyridine: Similar in having a methyl group but differs in the overall structure and functional groups.
Uniqueness
2-(Methoxymethyl)-7-methyl-1H-imidazo[4,5-b]pyridine is unique due to its fused ring system, which imparts stability and reactivity. This makes it a valuable scaffold for various applications, distinguishing it from simpler pyridine derivatives.
Propiedades
Fórmula molecular |
C9H11N3O |
|---|---|
Peso molecular |
177.20 g/mol |
Nombre IUPAC |
2-(methoxymethyl)-7-methyl-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C9H11N3O/c1-6-3-4-10-9-8(6)11-7(12-9)5-13-2/h3-4H,5H2,1-2H3,(H,10,11,12) |
Clave InChI |
ONYKGOAWXRDBGU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=NC=C1)N=C(N2)COC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-Bromophenyl)-3-methylimidazo[1,2-a]pyridine](/img/structure/B8712577.png)
![methyl 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylate](/img/structure/B8712581.png)
![1,5-Dimethyl-5,6-dihydro-4h-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine](/img/structure/B8712587.png)


![4-[(3,6-Dichloropyridin-2-yl)methoxy]aniline](/img/structure/B8712607.png)


![1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperazin-2-one](/img/structure/B8712617.png)
![Acetic acid, 2-[[(2,5-difluorophenyl)thioxomethyl]thio]-](/img/structure/B8712623.png)




